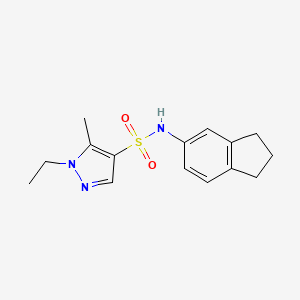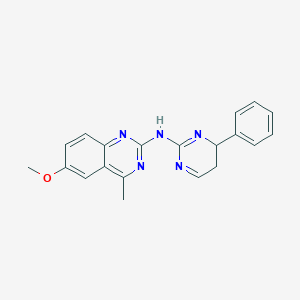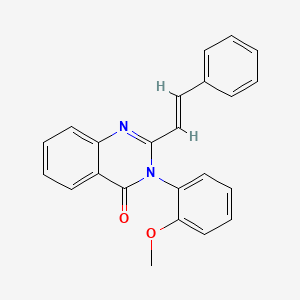![molecular formula C15H12ClN3O2 B5431533 N-[2-(2-chlorophenoxy)ethyl]-6-cyanonicotinamide](/img/structure/B5431533.png)
N-[2-(2-chlorophenoxy)ethyl]-6-cyanonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-chlorophenoxy)ethyl]-6-cyanonicotinamide, commonly known as CNE, is a chemical compound that has been widely studied for its potential applications in scientific research. CNE is a small molecule that belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are known to play important roles in cellular metabolism and energy production.
Wirkmechanismus
The mechanism of action of CNE is primarily related to its ability to increase the levels of NAD+ in cells. NAD+ is a coenzyme that plays a critical role in cellular metabolism and energy production. By increasing NAD+ levels, CNE can activate a variety of cellular pathways that are important for maintaining cellular homeostasis and promoting cell survival.
Biochemical and Physiological Effects
CNE has been shown to have a variety of biochemical and physiological effects. In addition to its effects on NAD+ levels, CNE has been shown to increase the activity of sirtuins, a class of proteins that are involved in regulating cellular metabolism and aging. CNE has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is important for regulating energy metabolism and promoting cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CNE in lab experiments is its ability to modulate NAD+ levels in cells. This can be useful for studying a variety of cellular processes, including metabolism, aging, and cell survival. However, one limitation of using CNE is that it can be toxic at high concentrations, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CNE. One area of interest is the development of more efficient synthesis methods for CNE. Another area of interest is the identification of novel targets for CNE in cellular pathways that are important for disease progression. Finally, there is interest in exploring the potential therapeutic applications of CNE in a variety of disease settings, including cancer, neurodegenerative diseases, and metabolic disorders.
Conclusion
In conclusion, CNE is a small molecule that has been widely studied for its potential applications in scientific research. CNE has been shown to modulate NAD+ levels in cells, activate cellular pathways that are important for maintaining cellular homeostasis and promoting cell survival, and have potential therapeutic applications in a variety of disease settings. Further research is needed to fully understand the potential of CNE in scientific research and therapeutic applications.
Synthesemethoden
The synthesis of CNE involves a two-step process. First, 2-chlorophenol is reacted with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 6-cyanonicotinic acid to produce CNE. The overall yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
CNE has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurodegenerative diseases, and metabolic disorders. In cancer research, CNE has been shown to inhibit the growth of cancer cells by activating the NAD+ salvage pathway. This pathway is important for maintaining cellular energy levels and is often dysregulated in cancer cells. In neurodegenerative diseases, CNE has been shown to protect against neuronal damage and improve cognitive function. In metabolic disorders, CNE has been shown to improve glucose tolerance and insulin sensitivity.
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-6-cyanopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-13-3-1-2-4-14(13)21-8-7-18-15(20)11-5-6-12(9-17)19-10-11/h1-6,10H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACRAVKMZUJXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)C2=CN=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B5431451.png)
![N'-[(2-phenylbutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5431459.png)

![2-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5431470.png)
![3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431486.png)
![6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5431498.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5431504.png)
![2-tert-butyl-6-[(3,4-dimethoxyphenyl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5431512.png)
![7-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5431526.png)
![3,5-dimethyl-1-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)-1H-pyrazole](/img/structure/B5431539.png)

![2-{2-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5431563.png)

![1-benzyl-4-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B5431575.png)